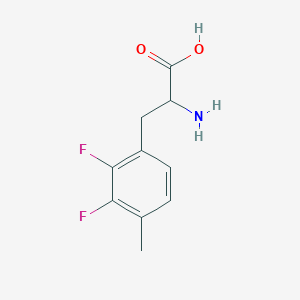

2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid” is a chemical compound . It is a derivative of amino acids, which are the building blocks of proteins . The compound contains an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha (α) carbon .

Molecular Structure Analysis

The molecular formula of “2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid” is C10H11F2NO2 . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid” is 215.2 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学的研究の応用

Neurological Research

Research involving analogs of 2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid, such as 2-Amino-3-(methylamino)propanoic acid (BMAA), highlights their significance in neurological studies. BMAA, in particular, has been linked to neurodegenerative diseases like amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD). Studies on primates have demonstrated the high oral bioavailability of BMAA, indicating its potential impact on the human nervous system when ingested, possibly contributing to neurodegenerative conditions (Duncan et al., 1992).

Cancer Imaging

In cancer research, fluorinated analogs of amino acids, including those structurally similar to 2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid, have been developed for tumor imaging. Radiolabeled amino acids like 2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP) and its derivatives have shown promise in PET imaging of tumors, particularly due to their substrate compatibility with amino acid transport systems in neoplastic cells. This suggests the potential utility of related compounds in enhancing diagnostic imaging of cancers (McConathy et al., 2002).

Metabolic Studies

Fluorinated compounds derived from 2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid have been implicated in metabolic studies, particularly in understanding the biotransformation pathways of volatile anesthetics like sevoflurane. Research indicates that such compounds undergo metabolism through cysteine conjugate beta-lyase pathways, which may elucidate the metabolic fate of anesthetics and their potential nephrotoxicity (Spracklin & Kharasch, 1996).

Epilepsy Models

Compounds structurally related to 2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid have been studied in the context of epilepsy, particularly in genetic animal models like the WAG/Rij rat. These studies investigate the role of AMPA receptor antagonism in modulating epileptic activities, suggesting the relevance of such compounds in therapeutic interventions for absence epilepsy (Citraro et al., 2006).

Anti-Inflammatory Research

In the realm of anti-inflammatory research, β-hydroxy-β-arylpropanoic acids, which are structurally akin to 2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid, have been synthesized and evaluated for their potential anti-inflammatory activities. Such studies contribute to the development of new non-steroidal anti-inflammatory drugs (NSAIDs), exploring the effects of α-substitution on the anti-inflammatory potency of these compounds (Savić et al., 2011).

Drug Delivery Mechanisms

Investigations into the brain delivery mechanisms of hydrophilic compounds similar to 2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid, such as EAB 515, offer insights into overcoming the blood-brain barrier for therapeutic agents. These studies underscore the potential of intracerebroventricular administration for enhanced brain delivery, facilitating the development of more effective CNS-targeted therapies (Malhotra et al., 1997).

Diabetes Treatment

Research on GPR40 full agonists, including derivatives of 2-aryl-substituted indole-5-propanoic acids, which share structural motifs with 2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid, highlights their potential in treating type 2 diabetes. Such compounds have demonstrated the ability to enhance insulin secretion, offering a promising avenue for diabetes therapeutics (Zhao et al., 2021).

特性

IUPAC Name |

2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-5-2-3-6(9(12)8(5)11)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFUEVJRXQTTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC(C(=O)O)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate](/img/structure/B2612696.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2612699.png)

![2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2612700.png)

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2612709.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2612716.png)